molecular formula C33H39N5O6 B12073294 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one

Cat. No.: B12073294
M. Wt: 601.7 g/mol
InChI Key: AYCWUACNMXLROX-RSTCYHNRSA-N
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Description

The compound is a purine nucleoside derivative featuring a modified oxolane (tetrahydrofuran) sugar moiety and a 2-(ethylamino) substituent on the purine base. Its structure includes:

  • Purine core: A 1H-purin-6-one scaffold with a 2-(ethylamino) group, enhancing nucleobase interactions.
  • Oxolane ring: A (2R,4S,5R)-configured tetrahydrofuran ring with a 4-hydroxy group and a bulky 5-[[(3-methoxyphenyl)(4-methoxyphenyl)phenylmethoxy]methyl] substituent. This group improves solubility and steric protection during oligonucleotide synthesis .
  • Protective groups: The trityl-like (3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy group stabilizes the compound against premature degradation .

Properties

Molecular Formula

C33H39N5O6

Molecular Weight

601.7 g/mol

IUPAC Name

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one

InChI

InChI=1S/C33H39N5O6/c1-4-34-32-36-30-29(31(40)37-32)35-20-38(30)28-18-26(39)27(44-28)19-43-33(21-9-6-5-7-10-21,22-13-15-24(41-2)16-14-22)23-11-8-12-25(17-23)42-3/h5-17,20,26-30,32,34,36,39H,4,18-19H2,1-3H3,(H,37,40)/t26-,27+,28+,29?,30?,32?,33?/m0/s1

InChI Key

AYCWUACNMXLROX-RSTCYHNRSA-N

Isomeric SMILES

CCNC1NC2C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O

Canonical SMILES

CCNC1NC2C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC(=CC=C6)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one typically involves multi-step organic reactions. The process begins with the preparation of the oxolan ring, followed by the introduction of the purin-6-one moiety. The final steps involve the addition of the ethylamino group and the methoxyphenyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Features Reference
Target Compound C₃₈H₄₂N₆O₇ 2-(Ethylamino)purine, 3-/4-methoxyphenyl trityl, 4-hydroxy oxolane
N2-Isobutyryl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyguanosine C₄₀H₄₂N₆O₇ 2′-deoxyribose, 5′-O-DMT protection, isobutyryl base protection
N-[9-[(2R,4S,5S)-4-Hydroxy-5-(Sulfanylmethyl)Oxolan-2-yl]-6-Oxo-6,9-Dihydro-1H-Purin-2-yl]-2-Methylpropanamide (42) C₁₉H₂₃N₅O₅S 5-(sulfanylmethyl) group, 2-methylpropanamide, 68% LC/MS purity
3′-Deoxy-3′-Fluoroguanosine C₁₀H₁₂FN₅O₄ Fluorinated 3′-deoxyribose, antiviral activity
N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-Methoxyphenyl)-Phenylmethoxy]Methyl]-3-Fluorooxolan-2-yl]-6-Oxo-1H-Purin-2-yl]-2-Methylpropanamide C₄₄H₅₃FN₇O₈P 3′-fluoro substitution, phosphoramidite linkage for solid-phase synthesis
(a) Protective Group Strategies
  • The target compound’s trityl-like group offers enhanced steric protection compared to the standard 4,4′-dimethoxytrityl (DMT) groups in and . The mixed 3-/4-methoxyphenyl substitution may reduce aggregation in non-polar solvents .
  • In contrast, compounds like 42 () use simpler sulfanylmethyl groups, achieving moderate purity (68%) but lower stability under basic conditions .
(b) Sugar Modifications
  • The (2R,4S,5R)-oxolane ring in the target compound contrasts with 2′-deoxyribose () and 3′-fluoro substitutions (). Fluorination (e.g., ) enhances metabolic stability but requires stringent anhydrous conditions during synthesis .
(c) Purine Base Variations
  • The 2-(ethylamino) group in the target compound may improve binding affinity compared to 2-methylpropanamide () or unmodified guanine (). Ethylamino groups are known to modulate kinase inhibition in related purines .

Physicochemical and Thermal Properties

  • Thermal Stability: While direct data are lacking, and report that purine derivatives (e.g., guanosine analogs) decompose between 250–375°C. The bulky trityl group in the target compound likely increases thermal stability compared to unprotected analogs .
  • Solubility : Methoxyphenyl groups improve solubility in organic solvents (e.g., CH₂Cl₂, THF), critical for oligonucleotide synthesis .

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